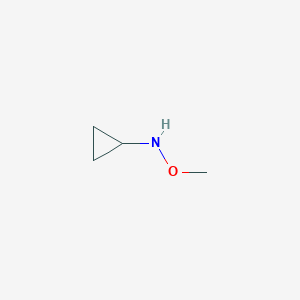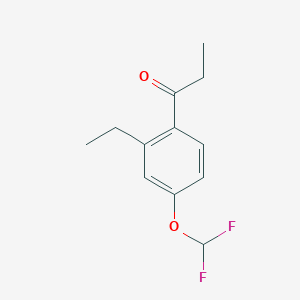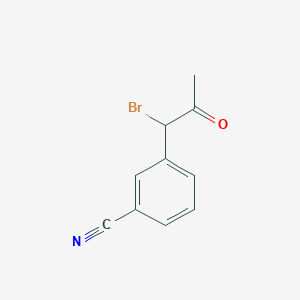
1-Bromo-1-(3-cyanophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8BrNO It is a brominated derivative of propanone, featuring a bromine atom and a cyanophenyl group attached to the propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-cyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1-(3-cyanophenyl)propan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield 1-(3-cyanophenyl)propan-2-one, with the bromine atom being replaced by a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives like 1-azido-1-(3-cyanophenyl)propan-2-one.
Reduction: 1-(3-cyanophenyl)propan-2-ol.
Oxidation: 1-(3-cyanophenyl)propan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-cyanophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-cyanophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyanophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
1-Bromo-2-propanol: A brominated alcohol with applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Bromo-3-chloropropane: A halogenated compound used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
1-Bromo-1-(3-cyanophenyl)propan-2-one is unique due to the presence of both a bromine atom and a cyanophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
3-(1-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(11)9-4-2-3-8(5-9)6-12/h2-5,10H,1H3 |
InChI-Schlüssel |
FREGIJQTWQLKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC(=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


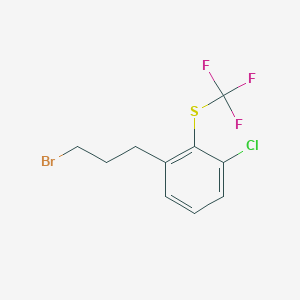
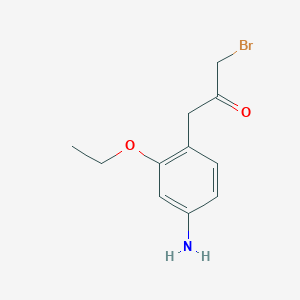
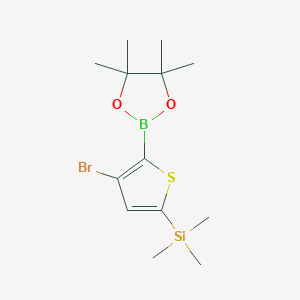
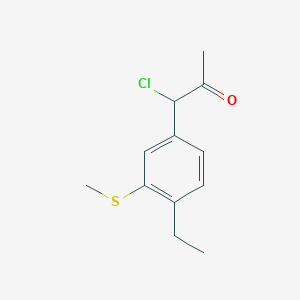
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
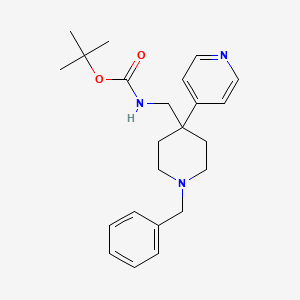



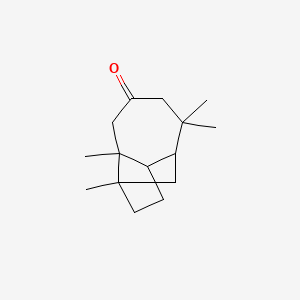
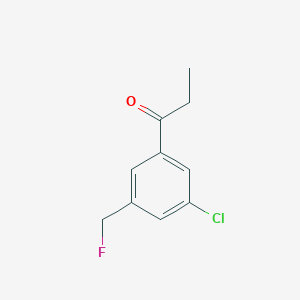
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
